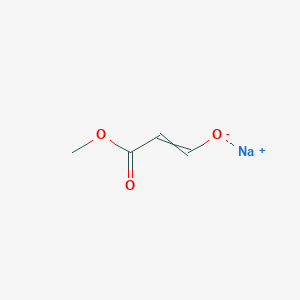
Sodium;3-methoxy-3-oxoprop-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-methoxy-3-oxoprop-1-en-1-olate is a chemical compound with the molecular formula C4H5NaO3 and a molecular weight of 124.071 g/mol. It is commonly used in research settings and is known for its role in various chemical reactions and applications. The compound is characterized by its sodium salt form and is often utilized in synthetic chemistry due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;3-methoxy-3-oxoprop-1-en-1-olate can be synthesized through the reaction of 3-methoxyacrolein with sodium hydroxide. The reaction conditions are relatively straightforward, making it possible to scale up the production for industrial purposes. The reaction typically involves mixing 3-methoxyacrolein with an aqueous solution of sodium hydroxide, resulting in the formation of the sodium salt of 3-methoxy-3-oxoprop-1-en-1-olate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The scalability of the synthesis method makes it suitable for large-scale production in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Sodium;3-methoxy-3-oxoprop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is reactive in substitution reactions, where functional groups can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Sodium;3-methoxy-3-oxoprop-1-en-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research involving this compound includes drug development and the study of pharmacological properties.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Sodium;3-methoxy-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the methoxy and oxo groups, which can participate in various chemical transformations. The exact molecular targets and pathways depend on the specific application and reaction context.
Comparison with Similar Compounds
Sodium;3-methoxy-3-oxoprop-1-en-1-olate can be compared with other similar compounds, such as:
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate: This compound has an ethoxy group instead of a methoxy group, leading to different reactivity and applications.
Sodium (1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-olate:
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C4H5NaO3 |
|---|---|
Molecular Weight |
124.07 g/mol |
IUPAC Name |
sodium;3-methoxy-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C4H6O3.Na/c1-7-4(6)2-3-5;/h2-3,5H,1H3;/q;+1/p-1 |
InChI Key |
NYWJCVQZTBEUNL-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C=C[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















